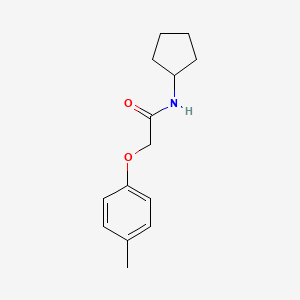

![molecular formula C13H18N2O3S B5648566 (3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis approaches for related piperidine derivatives emphasize multi-component reactions, showcasing methods to assemble complex structures efficiently. For instance, novel piperidine derivatives have been synthesized using one-pot reactions, demonstrating the versatility of piperidine as a core structure in synthesizing diverse molecules (Wu Feng, 2011). Similarly, the development of methodologies for synthesizing piperidine-based compounds through catalytic hydrogenation highlights the adaptability of synthesis strategies to achieve desired piperidine configurations (R. Smaliy et al., 2011).

Molecular Structure Analysis

The molecular and crystal structures of closely related piperidine compounds have been determined using X-ray diffraction, revealing insights into the conformational flexibility and the impact of hydrogen bonding on molecular packing (L. Kuleshova & V. Khrustalev, 2000). These studies are crucial for understanding the spatial arrangement of atoms in the piperidine scaffold and how it affects the compound's chemical behavior.

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives is illustrated by their participation in various chemical transformations. For example, piperidine-mediated cyclization reactions have been developed to synthesize chromeno[2,3-b]pyridine derivatives, showcasing the role of piperidine in facilitating ring closures and forming heterocyclic structures (Dan Zhang et al., 2021). Additionally, piperidine compounds have been used in three-component condensation reactions, highlighting their utility in constructing complex molecules from simpler precursors (M. Demidov et al., 2021).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. The determination of these properties through experimental studies provides essential data for the application of these compounds in various fields. For example, crystallographic analysis offers insights into the solid-state structure and potential intermolecular interactions within piperidine compounds (J. Duque et al., 2000).

Propiedades

IUPAC Name |

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-13(18)5-7-15(8-10(13)16)12(17)9-4-3-6-14-11(9)19-2/h3-4,6,10,16,18H,5,7-8H2,1-2H3/t10-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGGSFNXZGLSGG-GWCFXTLKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1O)C(=O)C2=C(N=CC=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(N=CC=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,7aS*)-2-{[3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5648484.png)

![8-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methylbut-2-en-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648517.png)

![3-isopropyl-5-[(2S)-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B5648520.png)

![methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate](/img/structure/B5648526.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5648543.png)

![N,N-dimethyl-3-{2-[1-(3-thienylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}propan-1-amine](/img/structure/B5648548.png)

![rel-(1S,6R)-3-{2-[4-(4-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5648551.png)

![1-ethyl-5-oxo-N-[2-(2-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648565.png)

![[(3aS*,9bS*)-2-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5648569.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5648578.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)